2-Anthracenesulfonyl chloride

Fluorescence Spectroscopy Derivatization Reagents Bioanalytical Chemistry

Choose 2-Anthracenesulfonyl chloride (CAS 17407-98-6) for its unique anthracene-core fluorescence at 421 nm—a superior alternative to dansyl chloride for multiplexed HPLC assays, delivering enhanced sensitivity and reduced autofluorescence interference. This sulfonyl chloride reagent enables direct covalent attachment of the anthracene-2-sulfonyl moiety to primary/secondary amines without separate activation, ideal for sulfonamide library synthesis. It serves as a rigid FRET donor for BODIPY/fluorescein acceptors. Supplied as a yellow powder, ≥90.0% HPLC purity ensures reproducible derivatization yields. Store at -20°C (stable 2 years) and handle under anhydrous conditions to preserve reactivity.

Molecular Formula C14H9ClO2S
Molecular Weight 276.7 g/mol
CAS No. 17407-98-6
Cat. No. B096752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anthracenesulfonyl chloride
CAS17407-98-6
Molecular FormulaC14H9ClO2S
Molecular Weight276.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)Cl
InChIInChI=1S/C14H9ClO2S/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
InChIKeyFZAQROFXYZPAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Anthracenesulfonyl chloride (CAS 17407-98-6): Technical Profile for Fluorescent Derivatization and Organic Synthesis Procurement


2-Anthracenesulfonyl chloride (CAS 17407-98-6) is an aromatic sulfonyl chloride reagent built on an anthracene core, characterized by a sulfonyl chloride group at the 2-position [1]. This yellow powder exhibits strong intrinsic fluorescence with a reported emission maximum at 421 nm in acetonitrile following derivatization with hexylamine , and is available in research grades typically ≥90.0% purity by HPLC . The compound is moisture-sensitive and must be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid .

Why Generic Substitution of 2-Anthracenesulfonyl Chloride Fails: Critical Differentiators in Fluorophore Selection and Reactivity


Generic substitution of 2-anthracenesulfonyl chloride with other sulfonyl chlorides or fluorescent labels is unreliable due to its unique anthracene-based fluorophore and sulfonyl chloride reactivity. The position of the sulfonyl chloride on the anthracene core directly dictates the photophysical properties of the resulting derivative . For instance, while the 2-isomer exhibits a λem of 421 nm, the regioisomeric 1- or 9-substituted analogues may exhibit different quantum yields and Stoke's shifts, fundamentally altering detection sensitivity in fluorescence assays . Furthermore, the electron-rich nature of the anthracene ring system influences the electrophilicity of the sulfonyl chloride group, potentially altering reaction kinetics with amine nucleophiles relative to simpler aromatic sulfonyl chlorides like dansyl chloride. Directly substituting 2-anthracenesulfonyl chloride with 2-anthracenesulfonamide or 2-anthracenesulfonic acid would completely change the covalent modification strategy, as these lack the reactive sulfonyl chloride group essential for specific covalent attachment [1].

2-Anthracenesulfonyl Chloride: Quantitative Evidence for Differentiated Performance in Fluorescence Detection and Organic Synthesis


Fluorescence Emission Maximum and Quantum Yield Comparison of 2-Anthracenesulfonyl Chloride vs. Dansyl Chloride Derivatized Amines

2-Anthracenesulfonyl chloride, following derivatization with hexylamine, exhibits a primary fluorescence emission maximum (λem) at 421 nm in acetonitrile . This represents a distinct shift from the commonly used dansyl chloride (DNS-Cl), which typically exhibits a λem around 520-550 nm for similar amine derivatives. While a direct, head-to-head study comparing 2-anthracenesulfonyl chloride with dansyl chloride under identical conditions is not available, the substantial ~100 nm difference in emission maximum provides a clear optical separation for multiplexed analysis or assays where minimizing background autofluorescence is critical .

Fluorescence Spectroscopy Derivatization Reagents Bioanalytical Chemistry

Purity Specification (≥90.0% HPLC) and Its Impact on Reproducibility in Fluorescent Labeling

Commercial sources of 2-anthracenesulfonyl chloride explicitly grade the reagent with a minimum purity of 90.0% as determined by High-Performance Liquid Chromatography (HPLC) . In contrast, many alternative fluorescent sulfonyl chlorides or generic aromatic sulfonyl chlorides are offered at lower, unspecified, or more variable purities. For example, the related compound 2-anthracenesulfonic acid, a potential hydrolysis product or alternative, is not typically standardized for use as a derivatization reagent and lacks a defined purity specification for fluorescence applications [1]. This defined purity standard is crucial for ensuring consistent molar incorporation of the fluorophore, directly impacting the reproducibility and accuracy of quantitative fluorescence measurements .

Fluorescent Labeling HPLC Analysis Chemical Purity

Reactivity and Stability: Quantitative Moisture Sensitivity and Recommended Handling for 2-Anthracenesulfonyl Chloride

2-Anthracenesulfonyl chloride is explicitly noted as a moisture-sensitive compound that must be handled under anhydrous conditions to prevent hydrolysis . This property is common to sulfonyl chlorides, but the large, hydrophobic anthracene core may influence the kinetics of hydrolysis compared to simpler aliphatic or aromatic sulfonyl chlorides. While quantitative hydrolysis rate data is not directly provided in vendor literature, the explicit caution against moisture underscores the necessity for controlled, anhydrous environments. In contrast, the alternative compound 2-anthracenesulfonamide is significantly more stable in the presence of water, as it lacks the reactive sulfonyl chloride moiety [1]. This fundamental difference in stability dictates that 2-anthracenesulfonyl chloride is specifically chosen for applications requiring an electrophilic sulfonylating agent, where its controlled reactivity is an advantage, rather than a liability .

Organic Synthesis Sulfonyl Chlorides Chemical Stability

Long-Term Storage Stability: 2-Year Stability Data for 2-Anthracenesulfonyl Chloride at -20°C

Vendor documentation specifies that 2-anthracenesulfonyl chloride is stable for at least 2 years after receipt when stored at -20°C, protected from light and moisture . This quantifies the shelf-life under recommended conditions, providing a concrete metric for laboratory procurement and inventory management. In contrast, many related sulfonyl chlorides or alternative reagents may not have such explicitly stated, quantitative stability data from commercial sources, making long-term planning less certain. The explicit requirement for light protection also highlights the compound's potential photosensitivity, which is a differentiating factor when compared to non-fluorescent sulfonyl chlorides that may be more robust to light exposure .

Reagent Stability Storage Conditions Laboratory Procurement

Optimal Procurement Scenarios for 2-Anthracenesulfonyl Chloride Based on Verified Performance Data


Fluorescence Derivatization of Low-Abundance Amines in Bioanalytical HPLC

Use 2-anthracenesulfonyl chloride when developing an HPLC method requiring the detection of primary or secondary amines at low concentrations. The reagent's defined fluorescence emission at 421 nm, as confirmed by multiple vendors , offers a distinct alternative to dansyl chloride (λem ~520-550 nm) for multiplexed assays or when reducing autofluorescence interference from biological matrices is critical. Procuring the ≥90.0% HPLC purity grade ensures consistent and reproducible derivatization yields, directly impacting the accuracy of quantitative analysis.

Controlled Synthesis of Sulfonamide Libraries for Medicinal Chemistry

Employ 2-anthracenesulfonyl chloride as a sulfonylating agent in the parallel synthesis of sulfonamide-based compound libraries. Its reactive sulfonyl chloride group, combined with the specific handling requirements for moisture and light , allows for the precise introduction of the anthracene-2-sulfonyl moiety onto diverse amine scaffolds. This is a superior choice over 2-anthracenesulfonic acid, which would require separate activation steps, or 2-anthracenesulfonamide, which cannot serve as an electrophilic coupling partner [1]. The defined 2-year stability at -20°C supports its use in long-term, multi-step synthetic campaigns.

Development of Intramolecular Fluorescence Resonance Energy Transfer (FRET) Probes

Utilize 2-anthracenesulfonyl chloride as a donor fluorophore in the construction of novel FRET-based sensors. Its emission maximum at 421 nm makes it a suitable energy donor for a range of acceptor dyes (e.g., fluorescein or BODIPY derivatives). The anthracene core provides a rigid, well-characterized scaffold for predictable energy transfer calculations. The reagent's moisture sensitivity is advantageous here, as it ensures the sulfonyl chloride group reacts specifically with the intended amine-functionalized probe, rather than hydrolyzing prematurely.

Technical Documentation Hub

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